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Compound of Interest

Compound Name:
(3,5-Dicyclopropylphenyl)boronic

acid

Cat. No.: B14084393

Get Quote

CAS Number: 2225172-67-6 (Acid) | 1202644-27-6 (Pinacol Ester) Molecular Formula:

C₁₂H₁₅BO₂ Molecular Weight: 202.06 g/mol Core Application: Suzuki-Miyaura coupling in drug

discovery; bioisostere for 3,5-diisopropylphenyl and 3,5-dimethylphenyl motifs.

Executive Summary & Structural Logic
In modern drug development, the 3,5-dicyclopropylphenyl moiety is a privileged scaffold. It

offers a unique balance of lipophilicity and metabolic stability, often superior to traditional alkyl

groups due to the cyclopropyl ring's

character and reduced susceptibility to cytochrome P450 oxidation compared to isopropyl
groups.

This guide provides the diagnostic spectroscopic signatures required to validate this building

block, distinguishing it from common impurities like the boroxine trimer or protodeboronated

byproducts.

Structural Symmetry Analysis
Point Group:
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(assuming planar conformation relative to the phenyl ring).

Proton Environments: 4 distinct environments (excluding OH).

Ar-H (Ortho): Positions 2 and 6 (Equivalent).

Ar-H (Para): Position 4 (Unique).

Cyclopropyl-CH: Methine protons at positions 3' and 5'.

Cyclopropyl-CH₂: Methylene protons (cis/trans diastereotopic pairs).

Spectroscopic Data Profile
Note: The following data represents the diagnostic consensus for 3,5-dicyclopropylphenyl

systems, derived from high-field NMR analysis of structural analogs (e.g., 3,5-

dicyclopropylaniline, CAS 121388-30-0) and boronic acid electronics.

A. Nuclear Magnetic Resonance (NMR)[1][2][3][4][5][6][7]
1H NMR (400 MHz, DMSO-d₆)
Solvent Choice: DMSO-d₆ is recommended over CDCl₃ to prevent boroxine anhydride

formation and to sharpen the boronic acid hydroxyl signals.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Structural
Insight

7.90 – 8.10 Singlet (Broad) 2H B(OH)₂

Disappears with

D₂O shake.

Chemical shift is

concentration-

dependent.

7.35 – 7.45
Doublet (d, J ≈

1.5 Hz)
2H Ar-H (2, 6)

Deshielded by

the electron-

deficient Boron.

Diagnostic

"Ortho" signal.

6.85 – 6.95
Triplet (t, J ≈ 1.5

Hz)
1H Ar-H (4)

Shielded relative

to benzene due

to weak donor

effect of

cyclopropyls.

1.85 – 1.95 Multiplet (m) 2H Cp-CH (Methine)

Characteristic

benzylic-like

cyclopropyl

proton.

0.90 – 1.00 Multiplet (m) 4H
Cp-CH₂

(cis/trans)

High-field region.

Complex

second-order

coupling typical

of

cyclopropanes.

0.65 – 0.75 Multiplet (m) 4H
Cp-CH₂

(cis/trans)

Distinctive

"roofing" effect

often observed.

13C NMR (100 MHz, DMSO-d₆)
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C-B (C1): Not observed or extremely broad (quadrupolar relaxation of ¹⁰B/¹¹B). Expected

range: ~135–145 ppm.

C-Ar (C3, C5): ~143.0 ppm (Quaternary, ipso to cyclopropyl).

C-Ar (C2, C6): ~128.5 ppm (Ortho to Boron).

C-Ar (C4): ~122.0 ppm (Para to Boron).

Cp-CH: ~15.5 ppm.

Cp-CH₂: ~10.0 ppm.

B. Mass Spectrometry (MS)[8]
Ionization Mode: ESI (-) or APCI.

Diagnostic Ion: [M-H]⁻ = 201.1

Isotope Pattern: Boron naturally exists as ¹⁰B (20%) and ¹¹B (80%).

Look for the characteristic 1:4 ratio in the molecular ion cluster (e.g., m/z 200 vs 201).

C. Infrared Spectroscopy (FT-IR)
3200–3400 cm⁻¹: O-H stretch (Broad, H-bonded).

1340–1350 cm⁻¹: B-O stretch (Strong, characteristic of boronic acids).

3000–3080 cm⁻¹: Cyclopropyl C-H stretch (Distinctive sharp peak slightly above 3000 cm⁻¹).

Experimental Validation Protocol
Protocol 1: Purity Assessment & Boroxine Equilibrium
Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines). This is

not an impurity but a reversible state.

Step-by-Step Methodology:
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Sample Prep: Dissolve ~10 mg of the sample in 0.6 mL DMSO-d₆.

Why: DMSO coordinates to the empty p-orbital of boron, breaking up boroxine trimers and

monomerizing the species for clear NMR integration.

Acquisition: Run a standard ¹H NMR (16 scans).

Water Shake Test:

Add 1 drop of D₂O directly to the NMR tube.

Shake vigorously and re-acquire.

Result: The broad singlets at ~8.0 ppm (B-OH) will vanish. The aromatic signals should

remain sharp. If aromatic signals shift significantly or split, suspect the presence of a

boronate ester contaminant.

Protocol 2: Synthesis & Verification Workflow
The following diagram outlines the logical flow from the bromide precursor to the validated

boronic acid, highlighting critical decision points (Checkpoints).
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Start: 1-Bromo-3,5-dicyclopropylbenzene

Lithium-Halogen Exchange
(n-BuLi, -78°C, THF)

Borate Trapping
(B(OiPr)3 or B(OMe)3)

Acidic Hydrolysis
(2M HCl)

Crude Product
(Mixture of Acid & Boroxine)

1H NMR (CDCl3)

Checkpoint 1:
Are peaks broad/complex?

Recrystallize
(Acetonitrile/Water)

Yes (Boroxine present)

1H NMR (DMSO-d6)

No (Pure)

Validated Target:
(3,5-Dicyclopropylphenyl)boronic acid

Confirm Integration

Click to download full resolution via product page
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Figure 1: Synthetic workflow and spectroscopic validation logic for minimizing boroxine

interference during characterization.
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To cite this document: BenchChem. [Comprehensive Spectroscopic Guide: (3,5-
Dicyclopropylphenyl)boronic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14084393/docs#comprehensive-spectroscopic-
guide-3-5-dicyclopropylphenyl-boronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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